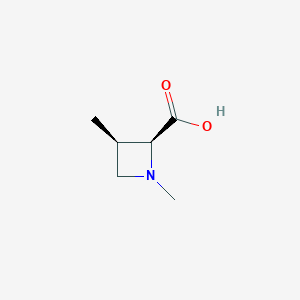
(2S,3R)-1,3-dimethylazetidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-1,3-dimethylazetidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid. Its unique structure, featuring a four-membered azetidine ring, makes it an interesting subject for research in various fields of chemistry and biology. The compound’s stereochemistry, denoted by the (2S,3R) configuration, indicates the specific spatial arrangement of its atoms, which is crucial for its reactivity and interaction with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1,3-dimethylazetidine-2-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, which can be achieved through the use of chiral auxiliaries or catalysts. For example, the enantioselective reduction of a suitable precursor, such as a β-ketoester, can yield the desired chiral amino acid .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes, where enzymes are used to catalyze the formation of the compound from simpler precursors. This method is advantageous due to its high specificity and environmentally friendly nature. Additionally, flow chemistry techniques, which involve continuous flow reactors, can be employed to enhance the efficiency and scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-1,3-dimethylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: Nucleophilic substitution reactions can replace the carboxylic acid group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
(2S,3R)-1,3-dimethylazetidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for understanding protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism by which (2S,3R)-1,3-dimethylazetidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pathways involved in these interactions are often complex and require detailed study to fully understand .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-methylglutamate: Another chiral amino acid with similar structural features.
(2S,3R)-3-alkylglutamates: A class of compounds with varying alkyl groups attached to the glutamate backbone.
Uniqueness
What sets (2S,3R)-1,3-dimethylazetidine-2-carboxylic acid apart from similar compounds is its four-membered azetidine ring, which imparts unique chemical and biological properties. This ring structure can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and industrial applications .
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(2S,3R)-1,3-dimethylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-4-3-7(2)5(4)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5+/m1/s1 |
Clave InChI |
BCJSJTVMZBUSRL-UHNVWZDZSA-N |
SMILES isomérico |
C[C@@H]1CN([C@@H]1C(=O)O)C |
SMILES canónico |
CC1CN(C1C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


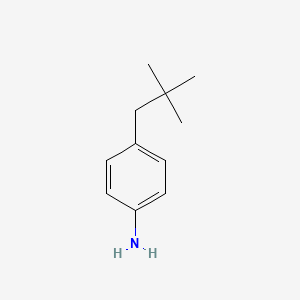
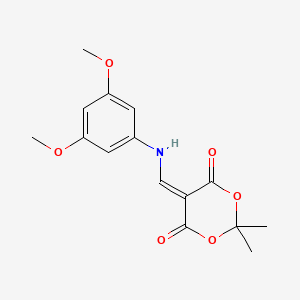
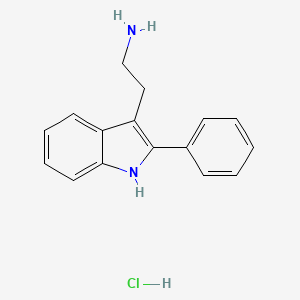

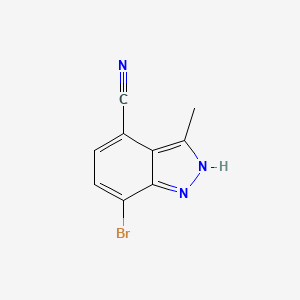
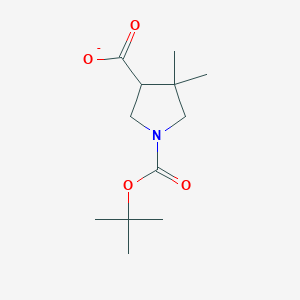
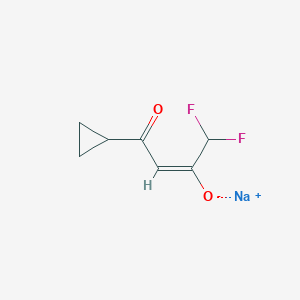
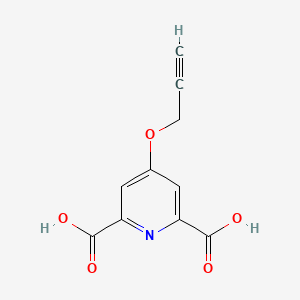
![3-[(5-Acetyl-2-Ethoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B13915998.png)



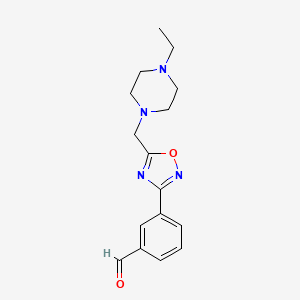
![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13916016.png)
